![molecular formula C16H19N3O4S B3015834 1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060474-30-6](/img/structure/B3015834.png)

1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

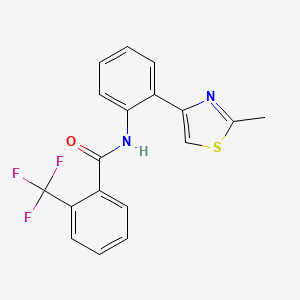

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azabicyclo[3.2.1]octane group would impart a rigid, three-dimensional structure to the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the lactam, sulfonyl, and pyridine groups. For example, the lactam could potentially undergo hydrolysis to form an amino acid .Scientific Research Applications

Conformational Studies and Structural Analysis

Research on related bicyclic and tricyclic compounds has focused on their conformational properties, showcasing the chemical's relevance in structural chemistry. For instance, studies have analyzed the preferred conformations of fused piperidine and pyrrolidine rings in similar structures, providing insight into their stereochemistry and potential reactivity (Li-min Yang et al., 2008). These findings are crucial for understanding the compound's chemical behavior and designing derivatives with desired properties.

Potential as Substance P Antagonists

The compound's framework has been explored for its potential role in developing Substance P antagonists, which are compounds that could modulate the neurotransmitter substance P, involved in pain perception. Research on structurally related compounds has shown that certain transformations can yield products with potential as Substance P antagonists, highlighting the therapeutic possibilities of this compound's derivatives (Joeri Rogiers et al., 2001).

Applications in Kinase Inhibition

The compound's structure is closely related to active metabolites of potent kinase inhibitors, such as PI3 kinase inhibitors, suggesting its potential application in the development of anticancer agents. The stereochemical determination and synthesis of related compounds demonstrate the relevance of such structures in medicinal chemistry and drug discovery (Zecheng Chen et al., 2010).

Electron Transport and Solar Cell Applications

Derivatives of pyrrolidine-dione have been investigated for their electron transport properties, with specific focus on applications in polymer solar cells. The electron-deficient nature of related backbones suggests potential uses of the compound in enhancing solar cell efficiency through improved electron extraction and decreased exciton recombination (Lin Hu et al., 2015).

Antimicrobial Properties

Research has also explored the antimicrobial properties of pyrrolidine-dione derivatives, demonstrating moderate activity against bacterial and fungal species. This suggests that modifications of the compound could lead to the development of new antimicrobial agents (Emmanuel Sopbué Fondjo et al., 2021).

properties

IUPAC Name |

1-(8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c20-15-5-6-16(21)18(15)13-8-11-3-4-12(9-13)19(11)24(22,23)14-2-1-7-17-10-14/h1-2,7,10-13H,3-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLQKZUKWQKDTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2S(=O)(=O)C3=CN=CC=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015753.png)

![tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3015755.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3015756.png)

![2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclohexyl}acetic acid](/img/structure/B3015757.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B3015758.png)

![ethyl 3-cyano-2-(1-isopropyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3015759.png)

![9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015764.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3015768.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B3015770.png)

![N-(3-Methoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3015771.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B3015774.png)